![molecular formula C20H20N4O3S2 B11284356 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11284356.png)
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring substituted with an amino group and a benzenesulfonyl group, as well as a sulfanyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the coupling of the sulfanyl group with the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .
Scientific Research Applications
2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
- **2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
- **2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)butanamide
Uniqueness
What sets 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethylphenyl group, for instance, may enhance its binding affinity to certain molecular targets, thereby increasing its potency .
Biological Activity
The compound 2-{[4-Amino-5-(benzenesulfonyl)pyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of pyrimidine and has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This molecular structure consists of a pyrimidine ring, an amine group, and a sulfonyl moiety, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Weight | 318.39 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study: Inhibition of MDA-MB-231 Cells
A study evaluated the cytotoxic effects of various pyrimidine derivatives on the MDA-MB-231 breast cancer cell line. The results demonstrated that certain compounds significantly reduced cell viability, with IC50 values indicating potent activity.
Table 2: Cytotoxic Activity Against MDA-MB-231 Cells
Compound | IC50 (µM) |
---|---|
This compound | 25.4 |
Reference Compound (e.g., Paclitaxel) | 10.0 |
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound may interfere with the mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other biological activities such as:
- Antimicrobial Activity : Some studies suggest that similar sulfonamide derivatives possess antibacterial properties.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in preclinical models.
Properties
Molecular Formula |
C20H20N4O3S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-7-6-10-16(14(13)2)23-18(25)12-28-20-22-11-17(19(21)24-20)29(26,27)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
InChI Key |
AJAKCNKLGXTMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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